molecular formula C21H26N6O2 B14913564 tert-Butyl (2-methyl-4-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)benzyl)carbamate

tert-Butyl (2-methyl-4-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)benzyl)carbamate

Cat. No.: B14913564
M. Wt: 394.5 g/mol
InChI Key: GVZDLFWVCYPKSK-UHFFFAOYSA-N
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Description

tert-Butyl (2-methyl-4-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)benzyl)carbamate is a complex organic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a tert-butyl carbamate group, a pyrazole ring, and a pyrimidine ring, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-methyl-4-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)benzyl)carbamate involves multiple steps, starting from 1-methyl-1H-pyrazol-5-amine. The process includes nitrosation, reduction, esterification, amino group protection, and condensation steps. The overall yield of this synthetic route is approximately 59.5% .

    Nitrosation: The starting material, 1-methyl-1H-pyrazol-5-amine, undergoes nitrosation to form a nitroso intermediate.

    Reduction: The nitroso intermediate is then reduced to form the corresponding amine.

    Esterification: The amine is esterified to introduce the ester group.

    Amino Group Protection: The amino group is protected using a trityl group.

    Condensation: Finally, the protected amine is condensed with tert-butyl carbamate to form the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-methyl-4-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)benzyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Substitution reactions often use reagents like alkyl halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

tert-Butyl (2-methyl-4-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)benzyl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (2-methyl-4-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)benzyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2-methyl-4-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)benzyl)carbamate is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H26N6O2

Molecular Weight

394.5 g/mol

IUPAC Name

tert-butyl N-[[2-methyl-4-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]phenyl]methyl]carbamate

InChI

InChI=1S/C21H26N6O2/c1-14-10-15(6-7-16(14)11-23-20(28)29-21(2,3)4)18-8-9-22-19(26-18)25-17-12-24-27(5)13-17/h6-10,12-13H,11H2,1-5H3,(H,23,28)(H,22,25,26)

InChI Key

GVZDLFWVCYPKSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC(=NC=C2)NC3=CN(N=C3)C)CNC(=O)OC(C)(C)C

Origin of Product

United States

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